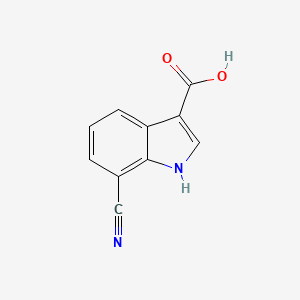

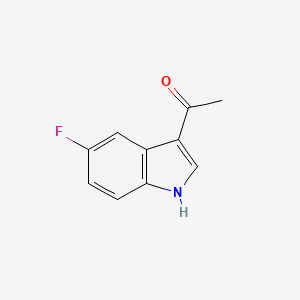

1-(5-氟-1H-吲哚-3-基)乙酮

描述

Molecular Structure Analysis

The molecular structure of 1-(5-fluoro-1H-indol-3-yl)ethanone, while not directly studied in the provided papers, can be inferred from related compounds that have been analyzed using various computational methods. For instance, the molecular structure and vibrational frequencies of similar compounds have been investigated using Gaussian09 software, with optimization performed using methods such as HF/6-31G(d) and B3LYP/6-311++G(d,p) . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction (XRD) data, suggesting a reliable depiction of the molecular structure . The stability of these molecules, which could be analogous to 1-(5-fluoro-1H-indol-3-yl)ethanone, is often attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis .

Synthesis Analysis

Although the synthesis of 1-(5-fluoro-1H-indol-3-yl)ethanone is not described in the provided papers, related compounds have been synthesized through reactions involving substituted triazoles and chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux . The structures of these compounds were confirmed by spectroscopic methods such as IR, (1)H NMR, and high-resolution mass spectrometry (HRMS) . This suggests that a similar synthetic approach could potentially be applied to the synthesis of 1-(5-fluoro-1H-indol-3-yl)ethanone.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 1-(5-fluoro-1H-indol-3-yl)ethanone. However, molecular docking studies of structurally related compounds indicate that certain functional groups, such as the carbonyl group and fluorine-substituted phenyl rings, play crucial roles in the binding of these molecules to target proteins, which could imply potential reactivity in biological systems . These compounds have shown inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), suggesting that 1-(5-fluoro-1H-indol-3-yl)ethanone might also exhibit similar biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-fluoro-1H-indol-3-yl)ethanone can be hypothesized based on related compounds. The vibrational spectroscopic analysis, including FT-IR and FT-Raman, provides insights into the vibrational wavenumbers and potential energy distribution of normal modes of vibrations . The HOMO and LUMO analysis of these compounds is crucial for understanding charge transfer within the molecule . The molecular electrostatic potential (MEP) studies reveal the regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . The first hyperpolarizability values calculated for these compounds suggest their potential role in nonlinear optics, which could be an interesting property for 1-(5-fluoro-1H-indol-3-yl)ethanone as well .

科学研究应用

抗惊厥应用

1-(5-氟-1H-吲哚-3-基)乙酮衍生物已显示出作为抗惊厥剂的潜力。一种特定的衍生物 1-(1-(5-氨基-3-硫代-2,3,4,5-四氢-1,2,4-三嗪-6-基)-5-氟-2-苯基-1H-吲哚-3-基)乙酮,在最大电击测试中表现出显着的活性,表明在癫痫发作管理中具有潜在用途 (Ahuja & Siddiqui, 2014)。

抗菌和抗真菌活性

新的 1H-吲哚衍生物已被合成用于抗菌应用。这些化合物对革兰氏阳性菌(枯草芽孢杆菌)和革兰氏阴性菌(大肠杆菌)均表现出显着的活性,以及对黑曲霉和白色念珠菌的抗真菌活性 (Letters in Applied NanoBioScience, 2020)。

抗氧化和抗炎应用

1-(5-氟-1H-吲哚-3-基)乙酮衍生物已显示出抗氧化和抗炎特性。例如,1-(5-氟-1H-吲哚-3-基)乙酮的特定查耳酮衍生物已被评估其作为抗氧化剂和抗微生物剂的潜力 (Gopi, Sastry, & Dhanaraju, 2016)。

抗炎药

一系列衍生物,包括 1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮,已被合成并显示出作为抗炎剂的潜力。使用角叉菜胶诱导的大鼠后足爪水肿模型评估了这些衍生物 (Rehman, Saini, & Kumar, 2022)。

细胞毒性研究

某些衍生物,如 1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮,已进行了细胞毒性研究以了解其潜在的生物学应用,特别是在药代动力学中 (Govindhan et al., 2017)。

双(1H-吲哚-3-基)乙酮的合成

双(1H-吲哚-3-基)乙酮的合成已使用有效的方法实现,突出了该化合物在各种应用中的潜力 (Mosslemin & Movahhed, 2012)。

异恶唑的抗菌活性

衍生物,如 3-{2-[(1-芳基-1H-1,2,3-三唑-4-基)甲氧基]-5-氟苯基}异恶唑,由 1-(5-氟-2-羟基苯基)乙酮合成,已对其针对细菌和真菌生物的抗菌活性进行了表征 (Kumar et al., 2019)。

生物活性的合成

已经探索了诸如 (1-(5-氟戊基)-1H-吲哚-3-基)(2-碘苯基)甲酮 (AM-694) 等化合物的合成,强调了其强大的生物活性和在各种应用中的潜力 (Cheng, 2012)。

分子对接研究

诸如 1-[3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基]乙酮等化合物的分子对接研究提供了对它们作为抗肿瘤剂的潜力的见解,以及它们在非线性光学中的作用 (Mary et al., 2015)。

伏立康唑的合成

伏立康唑的合成,一种广谱三唑类抗真菌剂,涉及使用 1-(1H-1,2,4-三唑-1-基)-2-丁醇衍生物,证明了该化合物在复杂药物合成中的作用 (Butters et al., 2001)。

神经退行性疾病中的双重有效性

吲哚衍生物,包括涉及 1-(1H-吲哚-3-基)乙酮的衍生物,由于其配体特性和抗氧化作用,已显示出作为治疗神经退行性疾病的双重有效剂的潜力 (Buemi et al., 2013)。

属性

IUPAC Name |

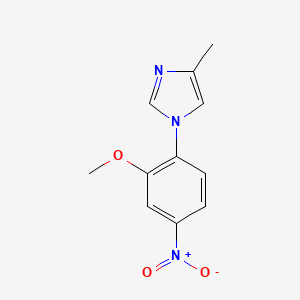

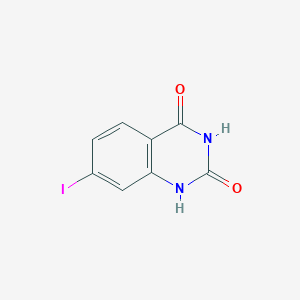

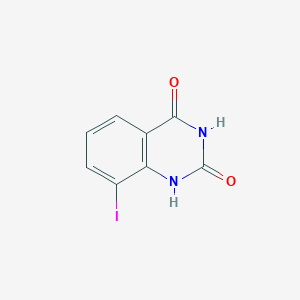

1-(5-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSYTQMPBWFSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297290 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99532-53-3 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99532-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。